molecular formula C11H12N2 B14632661 2,4,6-Trimethyl-1,8-naphthyridine CAS No. 54416-39-6

2,4,6-Trimethyl-1,8-naphthyridine

Cat. No.: B14632661
CAS No.: 54416-39-6
M. Wt: 172.23 g/mol
InChI Key: MBQFVDZTIBMWRH-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with three methyl groups at positions 2, 4, and 6. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of a Lewis acid such as N-bromosulfonamide . Another method includes the Friedländer approach, which uses green strategies and metal-catalyzed synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and metal catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-1,8-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in different applications .

Comparison with Similar Compounds

  • 2,4,7-Trimethyl-1,8-naphthyridine
  • 2-amino-1,8-naphthyridine
  • 2,7-dimethyl-1,8-naphthyridine

Comparison: Compared to other similar compounds, 2,4,6-Trimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

54416-39-6

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2,4,6-trimethyl-1,8-naphthyridine

InChI

InChI=1S/C11H12N2/c1-7-4-10-8(2)5-9(3)13-11(10)12-6-7/h4-6H,1-3H3

InChI Key

MBQFVDZTIBMWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=C(C=C2C)C

Origin of Product

United States

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